Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt
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Overview
Description
Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt is a chemical compound that belongs to the class of cyanoacetates It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a cyanoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt typically involves the reaction of 3-benzoylphenylacetonitrile with ethyl carbonate in the presence of sodium ethoxide. The reaction proceeds as follows:
- Dissolve 3-benzoylphenylacetonitrile in ethyl carbonate.
- Add sodium ethoxide solution gradually while maintaining the reaction mixture at a controlled temperature.
- Allow the reaction to proceed for a specified period, typically a few hours, to ensure complete conversion.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: A nonsteroidal anti-inflammatory drug with a similar benzoylphenyl structure.
Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit similar chemical reactivity and applications.
Azo Dye Derivatives: Compounds with azo groups that share some structural similarities and applications in various fields.
Uniqueness
Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyanoacetate moiety allows for versatile chemical transformations, while the benzoylphenyl structure provides stability and specific interactions with biological targets.
Properties
CAS No. |
22071-26-7 |
---|---|
Molecular Formula |
C18H15NNaO3 |
Molecular Weight |
316.312 |
IUPAC Name |
ethyl 2-(3-benzoylphenyl)-2-cyanoacetate;sodium |
InChI |
InChI=1S/C18H15NO3.Na/c1-2-22-18(21)16(12-19)14-9-6-10-15(11-14)17(20)13-7-4-3-5-8-13;/h3-11,16H,2H2,1H3; |
InChI Key |
FWVONDXKADDVOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Na] |
Synonyms |
3-Benzoyl-α-cyano-benzeneacetic Acid Ethyl Ester Sodium Salt |
Origin of Product |
United States |
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